molecular formula C7H12O2 B049485 Prenyl acetate CAS No. 1191-16-8

Prenyl acetate

Cat. No.: B049485
CAS No.: 1191-16-8
M. Wt: 128.17 g/mol
InChI Key: XXIKYCPRDXIMQM-UHFFFAOYSA-N
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Description

Prenyl acetate is a naturally occurring chemical compound found in some plants, such as tomatoes and ylang-ylang flowers. It is known for its pleasant, fruity, and fresh aroma, often described as similar to pear or banana. This compound is widely used in the fragrance and flavor industries due to its appealing scent and versatility .

Mechanism of Action

Target of Action

Prenyl acetate, a prenylated compound, primarily targets proteins in eukaryotic cells . Prenylation is a universal covalent post-translational modification that involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid . The prenyl group plays a crucial role in protein-protein binding through specialized prenyl-binding domains .

Mode of Action

This compound interacts with its protein targets through a process known as prenylation . This process involves the transfer of a farnesyl (15-carbon) or geranylgeranyl (20-carbon) group to the protein, which occurs on the carboxyl terminal of cysteine residues of the protein . This modification is essential for making the protein fully functional .

Biochemical Pathways

Prenylation plays a vital role in the diversification of natural products such as flavonoids, coumarins, and isoflavonoids . The prenylation reactions are most often catalyzed by either protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I) . These enzymes typically recognize a CaaX motif, where “C” is the cysteine to be prenylated .

Result of Action

Prenylated compounds like this compound have been identified as active components in medicinal plants with biological activities, such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity . Specifically, prenylated xanthones exhibit good cytotoxicity against cancer cells .

Action Environment

This compound is a clear colorless to pale yellowish liquid with a fruity, fresh, green nuance . It is widely used in flavor compounds for any fruity composition . Its stability varies in different environments, such as fine fragrance, shampoo, shower gel, bar soap, softener, detergent liquid, detergent powder, and candles . It’s important to note that this compound is combustible, and its vapors are heavier than air and may spread along floors . It forms explosive mixtures with air at elevated temperatures .

Biochemical Analysis

Biochemical Properties

Prenyl acetate interacts with various biomolecules, including enzymes and proteins. The process of prenylation involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid to the target protein . This post-translational modification is often catalyzed by either protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I) . These enzymes recognize a CaaX motif, where “C” is the cysteine to be prenylated .

Cellular Effects

This compound influences cell function by affecting various cellular processes. It plays a vital role in the diversification of natural products like flavonoids, coumarins, and isoflavonoids . Many prenylated compounds, including this compound, have been identified as active components in medicinal plants with biological activities such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the process of prenylation, which is a type of post-translational modification that involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid to the target protein . This modification is crucial for protein-protein binding through specialized prenyl-binding domains .

Metabolic Pathways

This compound is involved in the metabolic pathway of prenylation, which plays a crucial role in the primary and secondary metabolism of living organisms . This pathway involves the transfer of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors, including proteins and nucleic acids .

Transport and Distribution

It is known that prenylated compounds, due to their lipid solubility, have a high affinity for the cell membrane .

Subcellular Localization

It is known that prenylation, a process in which this compound is involved, is crucial for the C-terminal anchoring of proteins to the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prenyl acetate can be synthesized through the esterification of prenyl alcohol with acetic acid. One common method involves the reaction of prenyl alcohol with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, this compound is produced by adding acetic anhydride and sodium acetate into a reaction vessel, heating the mixture to 100°C, and then adding pentadienol dropwise at 100-110°C. The reaction is maintained at a constant temperature for two hours. After the reaction, water is added to the solution, and the mixture is stirred and allowed to stand. The water layer is separated, and the crude this compound liquid is treated with anhydrous sodium carbonate to adjust the pH to 7. The final product is obtained by rectifying the crude liquid and collecting the fraction at 70-80°C/50 mmHg .

Chemical Reactions Analysis

Types of Reactions: Prenyl acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form prenyl alcohol and acetic acid.

    Reduction: Reduction of this compound can yield prenyl alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Prenyl alcohol and acetic acid.

    Reduction: Prenyl alcohol.

    Substitution: Various substituted prenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Prenyl acetate has several applications in scientific research, including:

Comparison with Similar Compounds

    Isoamyl acetate: Known for its banana-like aroma, used in flavorings and fragrances.

    Geranyl acetate: Has a floral and fruity scent, used in perfumes and cosmetics.

    Linalyl acetate: Possesses a sweet, floral aroma, commonly used in lavender-scented products.

Comparison: Prenyl acetate is unique due to its distinct fruity and fresh aroma, which is milder and longer-lasting compared to isoamyl acetate. Unlike geranyl acetate and linalyl acetate, which have more floral notes, this compound is characterized by its green, pear-like scent. This makes it a versatile ingredient in both fruity and floral fragrance compositions .

Properties

IUPAC Name

3-methylbut-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIKYCPRDXIMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047128
Record name 3,3-Dimethylallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Liquid, Colourless liquid; Natural green apple banana aroma
Record name 2-Buten-1-ol, 3-methyl-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopentenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Prenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

151.00 to 152.00 °C. @ 752.00 mm Hg
Record name Isopentenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Prenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.922
Record name Prenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1191-16-8
Record name Prenyl acetate
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Record name Prenyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-ol, 3-methyl-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3-Dimethylallyl acetate
Source EPA DSSTox
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Record name 3-methyl-2-butenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.392
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Record name PRENYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isopentenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Although the addition of acetic acid to isoprene in the presence of a catalytic amount of phosphoric acid will occur slowly at room temperature to yield prenyl acetate (systematically named as 3-methyl-2-buten-1-yl acetate), gentle heating of the reaction mixture in a pressure vessel at temperatures of approximately 40° C. to 100° C. is preferred if one wishes to conduct the process in several hours.
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Synthesis routes and methods II

Procedure details

A mixture of 3-methyl-3-hydroxybut-1-ene (32 g.), acetic acid (150 ml.) and boric acid (30 g.) was stirred at 105° for 4 hours. The cooled reaction mixture was diluted with water, neutralised with solid sodium carbonate and extracted with ether (3 × 50 ml.) The combined ethereal extracts were brine washed, dried and the solvent removed giving a pale yellow oil (30 g.) Distillation gave 3,3-dimethylallyl acetate as a colourless oil (22 g.) b.p. 44°-45°/14 mm Hg.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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